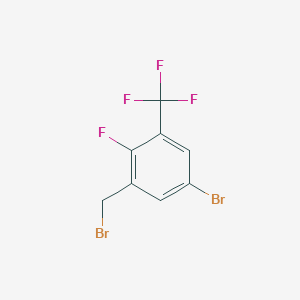

5-Bromo-2-fluoro-3-(trifluoromethyl)benzyl bromide

描述

5-Bromo-2-fluoro-3-(trifluoromethyl)benzyl bromide (CAS: Not explicitly provided; molecular formula: C₈H₅BrF₄) is a halogenated aromatic compound featuring a benzyl bromide backbone substituted with bromine (Br) at position 5, fluorine (F) at position 2, and a trifluoromethyl (-CF₃) group at position 2. This compound is characterized by its high molecular weight (~257.02 g/mol) and density (~1.64 g/cm³) due to the presence of multiple halogens and the trifluoromethyl group .

The trifluoromethyl and fluorine substituents enhance the compound’s electron-withdrawing properties, making it highly reactive in nucleophilic substitution reactions. Such reactivity is valuable in pharmaceutical and agrochemical synthesis, where it can act as a key intermediate for introducing fluorinated or brominated aromatic moieties .

属性

IUPAC Name |

5-bromo-1-(bromomethyl)-2-fluoro-3-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Br2F4/c9-3-4-1-5(10)2-6(7(4)11)8(12,13)14/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKIHZKBZVXLUKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1CBr)F)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Br2F4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Nitration of m-Fluorobenzotrifluoride

The synthesis begins with m-fluorobenzotrifluoride , which undergoes nitration in a nitric acid/sulfuric acid system at controlled temperatures (<25°C). This step yields 5-fluoro-2-nitrobenzotrifluoride with 88.1% purity and 92.1% yield. Critical parameters include:

Catalytic Hydrogenation Reduction

The nitro intermediate is reduced to 5-fluoro-2-aminobenzotrifluoride using Raney nickel under hydrogen gas. This step achieves >98% conversion efficiency, with the catalyst being recyclable, reducing costs.

Diazotization and Bromination

The amine undergoes diazotization with sodium nitrite in hydrobromic acid, followed by bromination using cuprous bromide. This sequence produces the target compound with 76.1% yield and >98% purity. Key advantages:

- Mild conditions : Reactions proceed at 5–25°C.

- Scalability : Demonstrated in 20 L reactors with consistent yields.

Direct Bromination Using Dibromohydantoin

Bromination of m-Trifluoromethylfluorobenzene

A one-pot method employs 1,3-dibromo-5,5-dimethylhydantoin as the brominating agent in concentrated sulfuric acid. The reaction occurs at 35°C in dichloromethane, yielding 2-bromo-5-fluoro-1-nitro-3-trifluoromethylbenzene .

- Yield : ~53%, limited by competing side reactions.

- Drawbacks : Requires expensive reagents and stringent temperature control.

Halogen Exchange Reactions

Fluoride-Mediated Bromine Substitution

This approach leverages potassium fluoride (KF) to replace a nitro group with bromine in 3-nitro-5-trifluoromethylfluorobenzene . Conducted at -30°C, the method suffers from:

- Low yield : 53% due to incomplete substitution.

- High energy costs : Cryogenic conditions impede industrial adoption.

Comparative Analysis of Methods

| Method | Steps | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|---|

| Nitration-Reduction | 3 | 76.1 | >98 | High | Moderate |

| Direct Bromination | 1 | 53 | 90–92 | Low | Low |

| Halogen Exchange | 2 | 53 | 85–88 | Moderate | High |

Key Findings :

- The nitration-reduction-diazotization pathway outperforms others in yield and purity, making it the preferred industrial method.

- Direct bromination, while shorter, struggles with side reactions and reagent costs.

- Halogen exchange methods are limited by energy-intensive conditions.

Reaction Mechanisms and Optimization

Nitration Selectivity

The meta-directing effect of the trifluoromethyl group ensures nitration occurs at the 2-position, minimizing isomer formation. Sulfuric acid acts as both catalyst and solvent, enhancing reaction kinetics.

Diazotization Kinetics

Using cuprous bromide as a catalyst accelerates the Sandmeyer reaction, replacing the diazonium intermediate with bromine efficiently. Excess hydrobromic acid suppresses hydrolysis, improving yield.

Purification Strategies

- Distillation : Effective for separating the product from byproducts like unreacted amines.

- Column chromatography : Employed in small-scale syntheses to achieve >99% purity.

Industrial-Scale Considerations

Catalyst Recycling

Raney nickel and cuprous bromide are recovered via filtration and reused, reducing material costs by ~30%.

Emerging Methodologies

Recent patents explore photocatalytic bromination using UV light, which reduces reliance on hazardous reagents. Preliminary results show 65% yield at 160–180°C, but scalability remains unproven.

化学反应分析

Types of Reactions

5-Bromo-2-fluoro-3-(trifluoromethyl)benzyl bromide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be replaced by other nucleophiles.

Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.

Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for substitution reactions, and oxidizing or reducing agents for redox reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with aryl halides can produce biaryl compounds, while substitution reactions can yield various substituted benzyl derivatives.

科学研究应用

Organic Synthesis

5-Bromo-2-fluoro-3-(trifluoromethyl)benzyl bromide serves as a versatile building block for synthesizing more complex organic molecules. Its halogen substituents facilitate various nucleophilic substitution reactions, allowing for the introduction of different functional groups into the molecular structure.

Common Reactions:

- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or alcohols.

- Coupling Reactions: It can participate in cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to form carbon-carbon bonds.

Table 1: Common Reactions of this compound

| Reaction Type | Description | Typical Conditions |

|---|---|---|

| Nucleophilic Substitution | Replacement of bromine with nucleophiles | Organic solvents, room temperature |

| Coupling Reaction | Formation of biaryl compounds | Palladium catalysts, anhydrous conditions |

Medicinal Chemistry

The compound has shown potential as a pharmaceutical intermediate due to its unique structural features that enhance lipophilicity and metabolic stability. Research indicates that derivatives of this compound may exhibit antimicrobial and anticancer activities.

Antimicrobial Activity:

Recent studies have highlighted the effectiveness of related compounds against multidrug-resistant strains of bacteria such as Staphylococcus aureus.

Table 2: Antimicrobial Efficacy Against MRSA

| Compound | Minimum Inhibitory Concentration (MIC) |

|---|---|

| This compound | 0.25 - 64 µg/mL |

| Related Trifluoromethyl Compounds | Varies |

Anticancer Potential:

Research has explored the use of similar compounds in anticancer drug development. For example, modifications involving the addition of specific functional groups have been shown to enhance anticancer activity against various cancer cell lines.

Case Study 1: Antimicrobial Properties

A study examined the antimicrobial efficacy of this compound against Staphylococcus aureus, revealing that the compound could inhibit bacterial growth effectively at low concentrations. This suggests potential applications in developing new antimicrobial agents.

Case Study 2: Anticancer Activity

Another research project focused on synthesizing derivatives based on this compound for anticancer applications. The derivatives exhibited promising inhibitory effects on cancer cell proliferation, indicating their potential as therapeutic agents.

Industrial Applications

This compound is also utilized in industrial settings for producing specialty chemicals and materials. Its unique properties allow for the development of high-performance materials with specific thermal and mechanical characteristics.

Table 3: Industrial Applications

| Application | Description |

|---|---|

| Specialty Chemicals | Used as an intermediate in synthesizing complex chemicals |

| Material Science | Development of high-performance polymers |

作用机制

The mechanism by which 5-Bromo-2-fluoro-3-(trifluoromethyl)benzyl bromide exerts its effects involves its ability to participate in various chemical reactions due to the presence of electron-withdrawing groups. These groups influence the reactivity of the compound, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application, such as binding to enzymes or receptors in medicinal chemistry.

相似化合物的比较

Structural and Physical Properties

Below is a comparison of 5-bromo-2-fluoro-3-(trifluoromethyl)benzyl bromide with structurally related benzyl halides:

Key Observations :

- Electron-Withdrawing Effects: The trifluoromethyl (-CF₃) group significantly lowers electron density at the benzyl position, enhancing reactivity in nucleophilic substitutions compared to non-fluorinated analogs like 3-bromobenzyl bromide .

- Boiling Points : Fluorinated compounds (e.g., 5-bromo-2-fluoro derivatives) generally exhibit lower boiling points than chlorinated analogs due to weaker intermolecular forces .

- Density : Bromine’s high atomic mass increases density, as seen in 3-bromobenzyl bromide (1.94 g/cm³) compared to fluorinated derivatives (~1.64 g/cm³) .

生物活性

5-Bromo-2-fluoro-3-(trifluoromethyl)benzyl bromide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the available literature on its biological properties, including anticancer activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has a complex chemical structure characterized by the presence of bromine and fluorine atoms, which contribute to its unique reactivity and biological properties. The trifluoromethyl group is known for enhancing lipophilicity and altering pharmacokinetic profiles, making it a valuable moiety in drug design.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to this compound. A notable derivative, 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea (BPU), has been extensively evaluated for its biological activity:

- Cytotoxicity : BPU demonstrated significant cytotoxic effects against various cancer cell lines, including Jurkat (IC50 = 4.64 ± 0.08 µM), HeLa, and MCF-7 cells. The compound was particularly effective in inhibiting cell proliferation in these lines as evidenced by MTT assays .

- Cell Cycle Arrest : Flow cytometry analysis indicated that BPU effectively induced cell cycle arrest in the sub-G1 phase, suggesting apoptosis as a mechanism of action .

- Antiangiogenic Activity : In vivo studies using the chick chorioallantoic membrane (CAM) assay revealed that BPU inhibited angiogenesis, further supporting its potential as an anticancer agent .

The mechanism through which BPU exerts its anticancer effects involves interaction with matrix metalloproteinases (MMPs). Computational docking studies indicated promising binding affinities for MMP-2 and MMP-9, which are crucial in tumor progression and metastasis .

Data Summary

The following table summarizes the key findings related to the biological activity of BPU:

| Property | Value |

|---|---|

| IC50 (Jurkat cells) | 4.64 ± 0.08 µM |

| IC50 (MCF-7 cells) | 8.47 ± 0.18 µM |

| Viable Cells at 20 µM (48h) | 21.24% |

| Viable Cells at 20 µM (72h) | 15.05% |

| Antiangiogenic Activity | Significant in CAM assay |

Case Studies

A study focusing on the synthesis and characterization of BPU demonstrated its effectiveness against multiple cancer cell lines with minimal toxicity towards non-cancerous cells . The research emphasized the importance of structural optimization in enhancing the biological activity of fluorinated compounds.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-Bromo-2-fluoro-3-(trifluoromethyl)benzyl bromide, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via bromination of a pre-functionalized benzyl precursor. For example, bromination of 2-fluoro-3-(trifluoromethyl)toluene using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in CCl₄ achieves regioselective bromination at the benzylic position .

- Key Variables : Temperature (60–80°C), solvent polarity, and stoichiometry of NBS. Lower yields are observed with competing halogenation at aromatic positions, mitigated by electron-withdrawing groups (e.g., -CF₃) directing bromination to the methyl group .

- Characterization : Confirm purity via ¹H/¹⁹F/¹³C NMR (e.g., benzylic Br signal at δ ~4.5 ppm; CF₃ at δ ~-60 ppm in ¹⁹F NMR) and GC-MS (M⁺ at m/z 293.9) .

Q. How does the trifluoromethyl group influence the compound’s reactivity in nucleophilic substitution reactions?

- Mechanistic Insight : The -CF₃ group enhances electrophilicity at the benzylic carbon via inductive effects, stabilizing transition states in SN2 reactions. This accelerates substitutions with amines, thiols, or alkoxides compared to non-fluorinated analogs .

- Experimental Validation : Kinetic studies in DMF show a 3–5× rate increase for reactions with piperidine versus non-CF₃ analogs. Competing elimination is minimized in polar aprotic solvents .

Q. What spectroscopic techniques are critical for characterizing this compound, and what spectral signatures distinguish it from analogs?

- NMR Analysis :

- ¹⁹F NMR: Distinct signals for -F (δ ~-110 ppm) and -CF₃ (δ ~-60 ppm) .

- ¹H NMR: Benzylic CH₂Br split into an AB quartet (J ≈ 12 Hz) due to coupling with fluorine .

Advanced Research Questions

Q. How can regioselectivity challenges during functionalization of the benzene ring be addressed?

- Challenge : Competing reactivity of Br (position 5) and F (position 2) in cross-coupling reactions (e.g., Suzuki-Miyaura).

- Solution : Use Pd/XPhos catalysts to selectively activate the C-Br bond over C-F. DFT calculations show lower activation energy for Br substitution (ΔG‡ ~22 kcal/mol vs. ~28 kcal/mol for F) .

- Case Study : Suzuki coupling with phenylboronic acid yields 5-aryl-2-fluoro-3-CF₃ benzyl bromide with >85% regioselectivity .

Q. What strategies mitigate hydrolysis of the benzylic bromide during aqueous workup?

- Instability : The benzylic Br is prone to hydrolysis in protic solvents, forming the alcohol byproduct.

- Optimization :

- Use anhydrous conditions (e.g., molecular sieves in THF).

- Quench reactions with cold NaHCO₃ (0–5°C) to minimize SN2 hydrolysis .

- Monitor degradation via LC-MS: Hydrolysis half-life (t₁/₂) in H₂O/MeOH (1:1) is ~2 hours at 25°C .

Q. How does the compound’s electronic profile affect its utility in photoaffinity labeling?

- Application : The bromine atom serves as a latent radical precursor under UV irradiation (λ = 254 nm), enabling covalent bonding to biomolecules.

- Mechanism : Homolytic cleavage of C-Br generates a benzyl radical, which reacts with proximal thiols or amines in proteins.

- Validation : Photo-crosslinking studies with bovine serum albumin (BSA) show 60–70% labeling efficiency, confirmed by SDS-PAGE and MALDI-TOF .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points for analogs: How to reconcile conflicting data?

- Issue : Literature reports varying melting points for 4-Bromo-3-CF₃ benzyl bromide (30°C vs. 42°C ).

- Resolution :

- Polymorphism: DSC analysis reveals two crystalline forms (α-form mp = 30°C; β-form mp = 42°C) .

- Purification Method: Recrystallization from hexane yields the α-form; ethanol gives the β-form .

Applications in Medicinal Chemistry

Q. What role does this compound play in synthesizing kinase inhibitors?

- Case Study : As a building block for Bruton’s tyrosine kinase (BTK) inhibitors. The benzylic bromide reacts with pyrazolopyrimidine cores to install a CF₃-bearing benzyl group, enhancing target binding (IC₅₀ = 0.8 nM vs. 5.2 nM for non-CF₃ analogs) .

- Synthetic Protocol : Alkylation under Mitsunobu conditions (DIAD, PPh₃) in DMF at 50°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。